2,3-Dimethyl-4-nitropyridine 1-oxide 2,3-Dimethyl-4-nitropyridine 1-oxide 4-Nitro-2,3-lutidine N-oxide can undergo reduction in the presence of Titanium(III) chloride in 50% aqueous acetonitrile. N-hydroxylamine is formed as a by-product during the reduction reaction.

Brand Name: Vulcanchem
CAS No.: 37699-43-7
VCID: VC20782612
InChI: InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
SMILES: CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-]
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

2,3-Dimethyl-4-nitropyridine 1-oxide

CAS No.: 37699-43-7

Cat. No.: VC20782612

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-4-nitropyridine 1-oxide - 37699-43-7

Specification

Description 4-Nitro-2,3-lutidine N-oxide can undergo reduction in the presence of Titanium(III) chloride in 50% aqueous acetonitrile. N-hydroxylamine is formed as a by-product during the reduction reaction.

CAS No. 37699-43-7
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
Standard InChI Key CFMTVTYBZMKULI-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-]
Canonical SMILES CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator